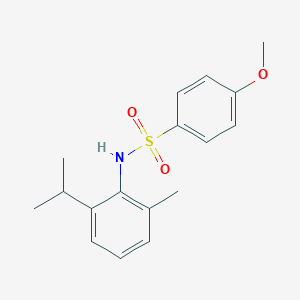![molecular formula C16H16ClNOS B5702627 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide](/img/structure/B5702627.png)
4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide, also known as ML239, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to have promising results in scientific research.
Mécanisme D'action
The mechanism of action of 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide is not fully understood. However, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression regulation. HDAC inhibitors have been found to have anticancer and neuroprotective effects, which may explain the therapeutic potential of 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide.
Biochemical and Physiological Effects:
4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide has been found to have biochemical and physiological effects in various in vitro and in vivo models. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and migration of cancer cells, and reduce the levels of inflammatory cytokines. 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide in lab experiments is its high potency and specificity. It has been found to have potent anticancer and neuroprotective effects at low concentrations. However, one of the limitations of using 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetics and improve its solubility in aqueous solutions. 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide could also be studied in combination with other drugs to enhance its therapeutic efficacy. Finally, 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide could be studied in clinical trials to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide involves the reaction of 4-chlorobenzyl chloride with N,N-dimethyl-4-mercaptobenzamide in the presence of a base. The resulting compound is then purified by column chromatography to obtain 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide in high purity.
Applications De Recherche Scientifique
4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. 4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide has also been found to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-18(2)16(19)13-5-3-12(4-6-13)11-20-15-9-7-14(17)8-10-15/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYCSDYYUJPJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N,N-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5702556.png)
![N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide](/img/structure/B5702562.png)

![ethyl 5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5702584.png)

![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B5702596.png)
![2-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5702603.png)
![methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5702605.png)
![N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5702614.png)

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5702632.png)
![2-ethyl-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5702634.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5702642.png)
